1-(3,5-Difluorobenzyl)-2-mercaptoimidazole
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Overview
Description
1-(3,5-Difluorobenzyl)-2-mercaptoimidazole is an organic compound that features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, attached to a mercaptoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole typically involves the reaction of 3,5-difluorobenzyl bromide with 2-mercaptoimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)-2-mercaptoimidazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
1-(3,5-Difluorobenzyl)-2-mercaptoimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The fluorine atoms on the benzyl ring can enhance binding affinity through interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzyl mercaptan: Similar structure but lacks the imidazole moiety.
4-Chloro-2-fluorobenzyl mercaptan: Contains a chlorine atom instead of a second fluorine.
3,4-Difluorobenzyl mercaptan: Fluorine atoms are positioned differently on the benzyl ring.
Uniqueness
1-(3,5-Difluorobenzyl)-2-mercaptoimidazole is unique due to the presence of both the mercaptoimidazole and the 3,5-difluorobenzyl groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMVQUHUCQAOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876205 |
Source
|
Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-81-6 |
Source
|
Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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